1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Overview
Description
1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with an amino group and a carboxylic acid group. The presence of a brominated phenyl group adds to its unique chemical structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a series of reduction and nitration steps . The reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the brominated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine and iron(III) bromide are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
- 1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
- 1-[2-Amino-1-(4-methyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Uniqueness
The presence of the brominated phenyl group in 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid distinguishes it from its analogs. This substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,15H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKXCYUDIDMPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661448 | |
Record name | 1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-99-1 | |
Record name | 1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-99-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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